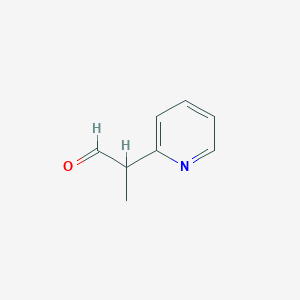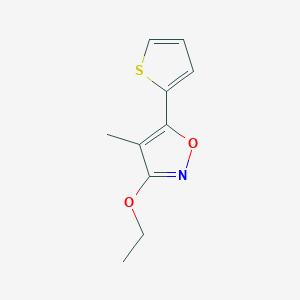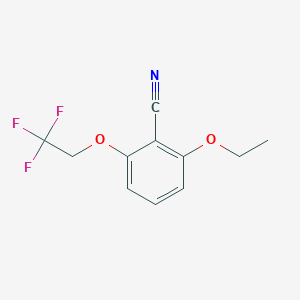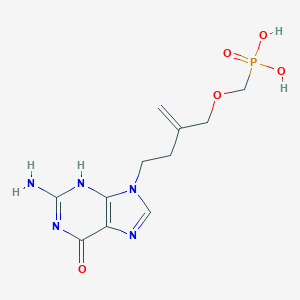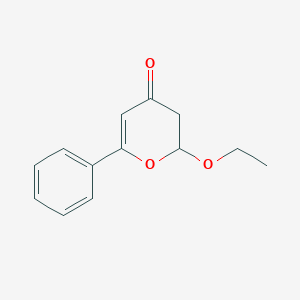
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one, also known as ethyl phenylpropiolate, is an organic compound with the molecular formula C13H12O3. It is used in various scientific research applications due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one has various scientific research applications. It is commonly used as a precursor for the synthesis of other organic compounds such as pyrano[3,2-c]chromenes and pyrano[3,2-c]quinolines. These compounds have potential biological activities such as anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is not fully understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of certain cancer cells and fungi. In vivo studies have shown that it can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents. Another advantage is its potential biological activities, which make it a promising lead compound for drug discovery.
One limitation of using 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and limit its applicability in certain assays. Another limitation is its potential toxicity, which can affect the results of certain experiments.
Orientations Futures
There are various future directions for the research of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one. One direction is the synthesis of structurally related compounds with improved biological activities. Another direction is the investigation of its mechanism of action and its potential targets in the nervous system. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability is another potential future direction.
Conclusion
In conclusion, 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is a promising organic compound with various scientific research applications. Its ease of synthesis, potential biological activities, and unique mechanism of action make it a valuable tool for drug discovery and other research areas. However, its limitations such as low solubility and potential toxicity should be taken into consideration when using it in lab experiments. The future directions of research on this compound are numerous and offer exciting possibilities for the discovery of new drugs and therapeutic agents.
Méthodes De Synthèse
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one can be synthesized through the reaction of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one acetoacetate and phenylacetylene in the presence of a base such as potassium carbonate. The reaction yields a yellowish solid that can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and melting point determination.
Propriétés
Numéro CAS |
186134-88-3 |
|---|---|
Nom du produit |
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one |
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-ethoxy-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c1-2-15-13-9-11(14)8-12(16-13)10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 |
Clé InChI |
YMUKXLHZVXPRCI-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Synonymes |
4H-Pyran-4-one,2-ethoxy-2,3-dihydro-6-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



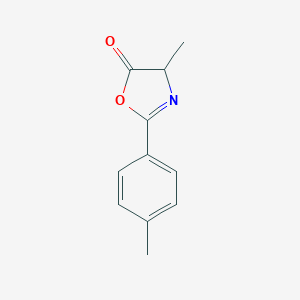
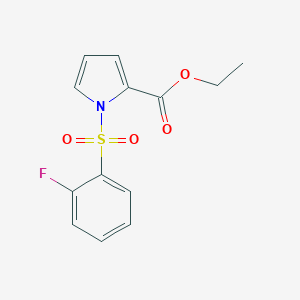
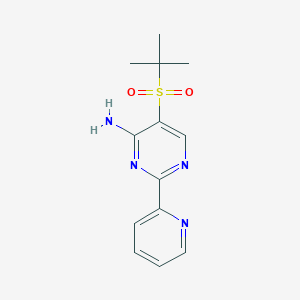
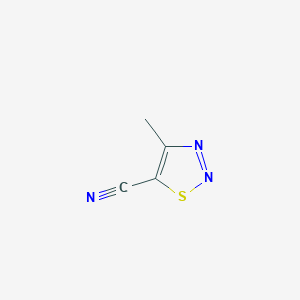
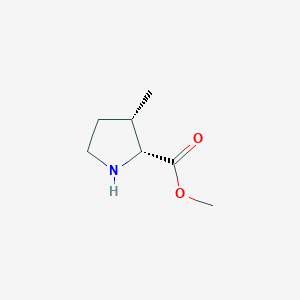
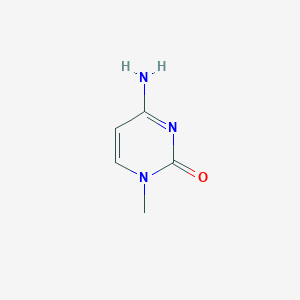
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
